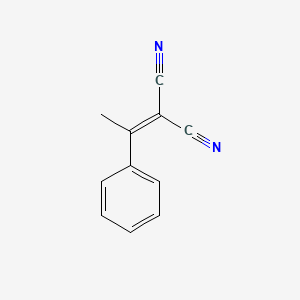

2-(1-Phenylethylidene)malononitrile

Description

Significance of Malononitrile (B47326) Derivatives in Chemical Research

Malononitrile (CH₂(CN)₂) is a highly reactive organic compound that serves as a valuable building block in the synthesis of a wide array of chemical structures. chemcess.comwikipedia.orgwikipedia.org Its derivatives, including 2-(1-phenylethylidene)malononitrile, are of considerable interest due to the unique chemical properties conferred by the dinitrile functional group. researchgate.netissr-journals.org

Role as Activated Nitriles and Dienophiles

The presence of two electron-withdrawing cyano groups on the same carbon atom makes the methylene (B1212753) protons of malononitrile and its derivatives particularly acidic. This acidity facilitates the formation of a stabilized carbanion, which can readily participate in various nucleophilic reactions. chemcess.commagtech.com.cn This enhanced reactivity categorizes them as "activated nitriles." researchgate.net

Malononitrile and its derivatives are also effective dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the nitrile groups activates the double bond, making it susceptible to cycloaddition with dienes, leading to the formation of cyclic and heterocyclic systems.

Applications in the Synthesis of Heterocyclic Compounds

Malononitrile derivatives are extensively used as precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.netmagtech.com.cnresearchgate.net The reactivity of both the activated methylene group and the cyano groups allows for participation in condensation and cyclization reactions. chemcess.commagtech.com.cn These reactions are pivotal in constructing various ring systems, including pyridines, pyrazoles, thiazoles, and thiophenes. researchgate.netresearchgate.netnih.gov For example, benzylidenemalononitrile (B1330407), a related derivative, is a precursor for synthesizing different heterocycles with notable biocidal properties. researchgate.net The dimer of malononitrile is also a key reactant in the synthesis of diverse heterocyclic structures. nih.gov

The versatility of malononitrile derivatives extends to their use in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. magtech.com.cnresearchgate.net This approach is highly efficient for generating molecular diversity and is particularly valuable in the synthesis of pharmaceutically important pyridines. researchgate.net

Historical Context of Knoevenagel Condensation in the Formation of this compound

The formation of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgnumberanalytics.com This reaction, named after the German chemist Emil Knoevenagel, was first reported in the late 19th century. numberanalytics.comnumberanalytics.com

The Knoevenagel condensation involves the reaction of an aldehyde or a ketone with a compound containing an active methylene group, such as malononitrile, in the presence of a weak base catalyst. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgorientjchem.org

Initially, Knoevenagel's work involved the condensation of aldehydes like formaldehyde (B43269) and benzaldehyde (B42025) with compounds such as diethyl malonate and ethyl acetoacetate (B1235776). numberanalytics.comthermofisher.com Over time, the scope of the reaction has expanded significantly, and it has become a cornerstone for the synthesis of various unsaturated compounds and heterocycles. numberanalytics.comnumberanalytics.com The synthesis of this compound specifically involves the condensation of acetophenone (B1666503) with malononitrile.

The reaction is typically catalyzed by weak bases like primary, secondary, or tertiary amines, or their ammonium (B1175870) salts. researchgate.net The choice of catalyst and solvent can influence the reaction rate and outcome. thermofisher.com For instance, the use of piperidine (B6355638) as a catalyst in ethanol (B145695) is a common practice for this type of condensation. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups is a carboxylic acid. wikipedia.org

Table 1: Key Developments in Knoevenagel Condensation

| Year | Discoverer/Contributor | Key Finding/Contribution | Reference(s) |

| 1894 | Emil Knoevenagel | First reported the condensation of formaldehyde with diethyl malonate. numberanalytics.comthermofisher.com | numberanalytics.comthermofisher.com |

| 1896 | Emil Knoevenagel | Reacted benzaldehyde with ethyl acetoacetate using piperidine as a catalyst. numberanalytics.comthermofisher.com | numberanalytics.comthermofisher.com |

| - | Doebner | Introduced a modification using pyridine as a solvent, often leading to decarboxylation. wikipedia.org | wikipedia.org |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-phenylethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOMMPYHGITOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063895 | |

| Record name | Propanedinitrile, (1-phenylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-87-0 | |

| Record name | 2-(1-Phenylethylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(1-phenylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dicyano-2-phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-(1-phenylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, (1-phenylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5447-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 1 Phenylethylidene Malononitrile

Knoevenagel Condensation Routes for 2-(1-Phenylethylidene)malononitrile

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the synthesis of this compound, this involves the reaction of acetophenone (B1666503) with malononitrile (B47326).

Conventional Protocols

Conventional methods for the synthesis of this compound have been well-established, primarily utilizing acetophenone and malononitrile as the key reactants. These protocols are characterized by the use of specific catalysts and solvent systems to facilitate the condensation reaction.

The core reaction involves the condensation of the carbonyl group of acetophenone with the active methylene (B1212753) group of malononitrile. arkat-usa.orgumich.edu The presence of two electron-withdrawing nitrile groups in malononitrile makes the methylene protons acidic and thus susceptible to deprotonation by a base, initiating the reaction.

A variety of catalysts have been employed to promote the Knoevenagel condensation between acetophenone and malononitrile. Weak bases are typically used to avoid self-condensation of the ketone. thermofisher.com

Ammonium (B1175870) Acetate (B1210297): Ammonium acetate is a frequently used catalyst, often in solvent-free conditions or in solvents like ethanol (B145695). arkat-usa.orgsharif.edu It is considered a mild and effective catalyst for this transformation.

Piperidine (B6355638): Piperidine, a secondary amine, is another common catalyst for the Knoevenagel condensation. chem-station.com It functions as a base to deprotonate the malononitrile.

Glacial Acetic Acid: While less common for this specific reaction, acetic acid can be used, sometimes in combination with other catalysts or in specific reaction setups, to facilitate the condensation and subsequent dehydration. google.com

The choice of solvent and reaction conditions significantly influences the yield and reaction time. Reactions can be carried out in various organic solvents such as ethanol, or under solvent-free conditions, which is a greener alternative. arkat-usa.orgnih.gov Reaction temperatures can range from room temperature to reflux, and reaction times can vary from minutes to several hours depending on the catalyst and conditions employed. arkat-usa.orgresearchgate.net

Table 1: Conventional Synthesis of this compound via Knoevenagel Condensation

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonium Acetate | Solvent-free | Microwave (300 W), 2 min | 60 | arkat-usa.org |

| Ammonium Acetate | Ethanol | Reflux, 20 min | 98 | dut.ac.za |

| Piperidine | Ethanol | Not specified | Not specified | chem-station.com |

| Glacial Acetic Acid | Not specified | 100-160 °C | Not specified | google.com |

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These advanced approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. researchgate.net This technique can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov The application of ultrasound to the Knoevenagel condensation of acetophenone and malononitrile represents a green chemistry approach to the synthesis of the target compound. While specific data for the ultrasound-assisted synthesis of this compound is not extensively reported, the successful application of this method to similar condensations suggests its high potential. researchgate.net For instance, the ultrasound-assisted condensation of various aldehydes with malononitrile using ammonium acetate as a catalyst at room temperature has been shown to be a rapid and efficient method. researchgate.net

Table 2: Ultrasound-Assisted Synthesis of Arylidenemalononitriles

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025), Malononitrile | Ammonium Acetate | Solvent-free | Ultrasonication, Room Temperature, 5-7 min | 93.58 | researchgate.net |

| Cyclohexanone, Malononitrile | Cs+-exchanged saponite | Solvent-free | Ultrasonication, 308 K | High | researchgate.net |

Photo-Activated Catalysis (e.g., Carbon Dots)

Photo-activated catalysis has emerged as a green and efficient approach for promoting chemical reactions, with carbon dots (CDs) gaining attention as effective photocatalysts. mdpi.comnih.gov The Knoevenagel condensation to produce compounds like this compound can be significantly accelerated using CDs under light irradiation, often in aqueous media and without the need for harsh acidic or basic conditions. mdpi.com

CDs derived from sources like 5-hydroxymethylfurfural (B1680220) (5HMF) have been successfully employed as photocatalysts for the Knoevenagel condensation. mdpi.comnih.gov These reactions can be activated by a UV irradiation source (e.g., 365 nm), and the photocatalytic mechanism is believed to involve the generation of a superoxide (B77818) radical anion. nih.gov Studies have demonstrated that this method is applicable to a wide range of aromatic aldehydes and ketones. mdpi.com For instance, the reaction between various benzaldehydes and malononitrile shows high yields in short reaction times under photo-activated conditions. researchgate.net A light-driven cascade reaction has been developed using water as the reaction medium, where benzyl (B1604629) alcohols are first oxidized to benzaldehydes in a photooxidative process, which then undergo Knoevenagel condensation. uni-regensburg.de This tandem process uses safe and inexpensive catalysts like sodium anthraquinone-1,5-disulfonate and β-alanine, with air as the terminal oxidant. uni-regensburg.de

Table 1: Examples of Photo-Activated Knoevenagel Condensation

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Ethyl cyanoacetate | 5HMF-CDs, UV light | 93% | mdpi.com |

| Benzaldehyde | Malononitrile | Amine-terminated CDs | 96.3% | researchgate.net |

| Benzaldehyde | Malononitrile | Sodium anthraquinone-1,5-disulfonate, β-alanine, 405 nm light, water | 39-80% (product precipitates) | uni-regensburg.de |

| p-Anisaldehyde | Malononitrile | 5HMF-CDs, UV light, aqueous medium | High | mdpi.com |

Solvent-Free and Aqueous Media Reactions

To align with the principles of green chemistry, significant efforts have been made to perform Knoevenagel condensations in aqueous media or under solvent-free conditions. arkat-usa.orgtue.nl Water is an ideal solvent due to its non-toxic and non-flammable nature. It has been shown that the reaction between ketones, such as acetophenone, and malononitrile can proceed efficiently in water. arkat-usa.org In some cases, the reaction can occur in water without any catalyst. nih.gov

Solvent-free approaches, often assisted by microwave irradiation or thermal heating, provide another environmentally benign alternative. arkat-usa.orgnih.gov These methods can reduce reaction times dramatically compared to conventional liquid-phase reactions. arkat-usa.org For example, the Knoevenagel condensation of acetophenone and malononitrile has been studied under solvent-free conditions, showing the feasibility of this clean synthesis approach. arkat-usa.org Various catalysts, including natural catalysts, silica (B1680970) gel, and ammonium acetate on basic alumina, have been employed to facilitate these reactions under solvent-free or microwave conditions. nih.gov

Table 2: Comparison of Reaction Conditions for Knoevenagel Condensation

| Reaction Type | Catalyst | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous Media | Piperidine | Water | Reflux | Environment-friendly, excellent yields | scholarsresearchlibrary.com |

| Aqueous Media | None | Water | Heating | Catalyst-free, clean synthesis | arkat-usa.orgnih.gov |

| Solvent-Free | NH4OAc | None | Microwave (2 min) | Rapid, efficient | arkat-usa.org |

| Solvent-Free | None | None | Thermal Heating | Avoids organic solvents | arkat-usa.org |

| Microwave-Assisted | NH4OAc | None | 320 W, 50s | Rapid, high yield | nih.gov |

Mechanochemical Ball Milling Techniques

Mechanochemistry, which uses mechanical force to induce chemical reactions, has become a powerful and sustainable tool in organic synthesis. researchgate.netsemanticscholar.org Ball milling, a common mechanochemical technique, offers advantages such as reduced solvent use, shorter reaction times, and simplified procedures. researchgate.netbirmingham.ac.uk This method involves placing reactants in a jar with grinding balls, which are then agitated at high speeds. semanticscholar.orgnih.gov The collisions and friction transfer kinetic energy to the reactants, initiating bond formation. nih.gov

The Knoevenagel condensation is well-suited for mechanochemical synthesis. sciforum.net Ball milling has been successfully applied to the synthesis of various heterocyclic compounds, including those derived from Knoevenagel condensation products. sciforum.net The process is often performed under solvent-free conditions, further enhancing its green credentials. researchgate.net For instance, the synthesis of 2-aminothiophenes via the Gewald reaction can be carried out using a one-pot, three-component approach under ball milling conditions without any solvent or catalyst. sciforum.net This indicates that the intermediate step, the formation of the corresponding ylidenemalononitrile, is effectively promoted by mechanochemical forces.

Derivatization and Further Transformations of this compound

The highly functionalized structure of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Cyclization Reactions

The Gewald reaction is a classic and versatile multi-component reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or dinitrile, like malononitrile, in the presence of elemental sulfur and a base. wikipedia.org The first step of the Gewald reaction mechanism is a Knoevenagel condensation to produce a stable intermediate, which for the reaction of acetophenone and malononitrile is this compound. wikipedia.org This intermediate then reacts with sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Various modifications to the Gewald reaction have been developed to improve yields and reaction conditions. These include using microwave irradiation, which can significantly shorten reaction times, and employing different catalytic systems. wikipedia.orgumich.edu Green and efficient protocols, such as using a ball-milling technique under solvent- and catalyst-free conditions, have been successfully applied to the Gewald reaction, affording excellent yields in short timeframes. sciforum.net

Table 3: Gewald Reaction for Synthesis of 2-Aminothiophene Derivatives

| Reactants | Method | Conditions | Product | Reference |

|---|---|---|---|---|

| Ketone, Malononitrile, Sulfur | Conventional | Base (e.g., triethylamine), DMF, 60 °C | 3-Acetyl-2-aminothiophenes | nih.gov |

| Ketone, Malononitrile, Sulfur | Microwave-Assisted | KF-alumina support | Substituted 2-aminothiophenes | umich.edu |

| 2-Butanone, Malononitrile, Sulfur | Ball Milling | Solvent-free, Catalyst-free, 750 rpm, 30 min | 2-amino-4,5-dimethyl-3-cyanothiophene | sciforum.net |

Maleimides are important compounds in biotechnology and chemical biology, frequently used as fluorescent labels and probes for biomolecules, particularly for tagging proteins via the thiol groups of cysteine residues. nih.govrsc.org The synthesis of maleimide (B117702) probes often involves creating N-substituted maleimides, which can then be linked to other functional molecules, such as fluorophores. nih.govresearchgate.net Convenient water-based preparations of N-substituted maleimides and one-pot preparations of activated maleimido-esters have been developed. nih.govresearchgate.net

Some maleimide-based probes are designed as "turn-on" fluorescent sensors. For example, a probe equipped with a maleimide reactive group may exhibit low fluorescence, which significantly increases upon reaction with a thiol-containing analyte like glutathione. researchgate.net While the synthesis of a diverse library of maleimide dyes and probes is an active area of research, a direct, documented synthetic pathway for the transformation of this compound into a maleimide probe is not prominently featured in the reviewed chemical literature. rsc.orgresearchgate.netbeilstein-journals.org The synthesis of these probes typically starts from maleic anhydride (B1165640) or its derivatives, which are then functionalized to create the desired probe structure. researchgate.net

Tandem Cyclization-C(sp²)-N Coupling for Acridone (B373769) Synthesis

A highly efficient one-pot method for the synthesis of tri- and tetra-substituted acridones involves a Cs₂CO₃-promoted and copper(I)-catalyzed double cyclization of ortho-nitrochalcones with vinyl malononitriles, such as this compound. acs.orgnih.gov This reaction proceeds through a sophisticated tandem sequence initiated by a Michael-cyclization-aromatization, which is followed by a regioselective ipso-amination via a nucleophilic aromatic substitution (SɴAr) mechanism. acs.orgnih.gov This process results in the formation of two new carbon-carbon bonds and one carbon-nitrogen bond, constructing the acridone ring system. acs.orgnih.gov

The reaction is notable for its high atom economy, good to high yields, broad substrate scope, and tolerance of various functional groups. acs.orgnih.gov A plausible mechanism suggests that the base abstracts a proton from the vinyl malononitrile, forming a carbanion that then participates in a vinylogous Michael reaction with the copper(I)-activated enone of the ortho-nitrochalcone. acs.org Subsequent intramolecular cyclization, protonation, and tautomerization lead to an aniline (B41778) derivative, which then undergoes an intramolecular C(sp²)-N coupling to afford the final acridone product. acs.org The synthetic utility of the resulting acridones is further highlighted by their conversion into other valuable acridine (B1665455) derivatives. acs.orgnih.gov

Table 1: Key Features of Tandem Cyclization for Acridone Synthesis

| Feature | Description | Reference |

| Reaction Type | Tandem Cyclization-C(sp²)-N Coupling | acs.orgnih.gov |

| Reactants | ortho-Nitrochalcones and Vinyl Malononitriles | acs.orgnih.gov |

| Catalyst/Promoter | Copper(I) salt and Cs₂CO₃ | acs.orgnih.gov |

| Key Steps | Michael-cyclization-aromatization, ipso-amination (SɴAr) | acs.orgnih.gov |

| Bonds Formed | Two C=C bonds, one C-N bond | acs.orgnih.gov |

| Advantages | One-pot operation, high atom economy, good yields | acs.orgnih.gov |

[2+2] Cycloaddition/1,6-Nucleophilic Addition Cascades

While specific examples of [2+2] cycloaddition or 1,6-nucleophilic addition cascades involving this compound are not extensively detailed in the searched literature, the general reactivity of similar systems provides insights into potential pathways. Photochemical [2+2] cycloadditions are a well-established method for the synthesis of cyclobutane (B1203170) rings. nih.govyoutube.com These reactions are typically initiated by the photoexcitation of an alkene, which can then react with another ground-state alkene in a concerted or stepwise fashion to form the four-membered ring. nih.govyoutube.com For α,β-unsaturated nitriles like this compound, such reactions could potentially be employed to construct complex polycyclic systems. nih.govmdpi.com The regioselectivity of intramolecular [2+2] photocycloadditions is often predictable, being controlled by the length of the tether connecting the two reacting olefinic partners. nih.gov

Cascade reactions initiated by the 1,6-conjugate addition of nucleophiles to extended π-systems are also a powerful tool in organic synthesis. These cascades can lead to the formation of multiple rings in a single operation. While direct examples with this compound were not found, related cascade reactions have been developed for the construction of complex molecular architectures. researchgate.netyoutube.com

Formation of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. nih.govbu.edu.eg Although direct synthesis from this compound is not explicitly described in the provided search results, the reactivity of the malononitrile moiety suggests its potential as a precursor. Arylidenemalononitriles, a class of compounds to which this compound belongs, are known to react with various nucleophiles to form heterocyclic systems. researchgate.net

For instance, one common method for pyrimidine synthesis involves the reaction of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. organic-chemistry.org Another approach utilizes the reaction of malononitrile dimer with isothiocyanates, which can lead to substituted dihydropyridine-dicarbonitriles, highlighting the versatility of the cyano group in heterocycle formation. researchgate.netresearchgate.net The reaction of 2-amino-4-hydrazinyl-6-methoxy pyrimidine with phenyl isothiocyanate derivatives is another documented route to functionalized pyrimidines. nih.gov These examples underscore the potential for this compound to serve as a building block for pyrimidine synthesis, likely through its reaction with suitable binucleophiles like amidines or guanidine. nih.govbu.edu.eg

Synthesis of Benzimidazoles

A straightforward and efficient method for the synthesis of 2-aryl benzimidazoles involves the condensation of o-phenylenediamine (B120857) with arylidenemalononitriles, including this compound. researchgate.netnih.govresearchgate.netnih.gov This reaction can be carried out under various conditions, including in the presence of a catalyst such as ammonium chloride or under catalyst-free conditions. nih.gov The reaction proceeds with high yields and is tolerant of a wide range of substituents on the arylidenemalononitrile. researchgate.netnih.gov

The proposed mechanism for this transformation involves the initial Michael addition of one of the amino groups of o-phenylenediamine to the electrophilic double bond of the arylidenemalononitrile. nih.gov This is followed by an intramolecular cyclization, where the second amino group attacks one of the nitrile carbons. Subsequent elimination of malononitrile and aromatization leads to the formation of the stable 2-arylbenzimidazole ring system. nih.govresearchgate.net The use of supported gold nanoparticles has also been shown to effectively catalyze this transformation under mild conditions. mdpi.com

Table 2: Synthesis of Benzimidazoles from o-Phenylenediamine and Arylidenemalononitriles

| Feature | Description | Reference |

| Reaction Type | Condensation/Cyclization | researchgate.netnih.govresearchgate.net |

| Reactants | o-Phenylenediamine and Arylidenemalononitriles | researchgate.netnih.govresearchgate.netnih.gov |

| Catalysts | Ammonium chloride, Gold nanoparticles, or catalyst-free | nih.govmdpi.com |

| Key Steps | Michael addition, Intramolecular cyclization, Elimination, Aromatization | nih.govresearchgate.net |

| Product | 2-Arylbenzimidazoles | researchgate.netnih.govresearchgate.net |

| Advantages | High yields, Broad substrate scope, Mild conditions | researchgate.netnih.govmdpi.com |

Pyrrolyldienols and Pyrrolizine Synthesis

While direct reactions of this compound to form pyrrolyldienols and pyrrolizines were not found, the reaction of acylethynylpyrroles with malononitrile provides a relevant synthetic route to these classes of compounds. This reaction demonstrates the utility of the malononitrile moiety in the construction of complex nitrogen-containing heterocycles. The synthesis of pyrrolyldienols and their subsequent cyclization to aminopyrrolizines showcases a pathway that could potentially be adapted for substrates like this compound.

Reactions with Carbon Disulfide and Isothiocyanatobenzene

The reaction of active methylene compounds, such as malononitrile, with carbon disulfide in the presence of a base is a known method for the synthesis of dithiocarboxylates, which are versatile intermediates for the preparation of sulfur-containing heterocycles like thiophenes. acs.org For instance, the reaction of malononitrile with carbon disulfide in the presence of potassium hydroxide (B78521) affords a dipotassium (B57713) disulfide salt. This intermediate can then be reacted with α-halocarbonyl compounds to yield substituted thiophenes. acs.org

The reaction of malononitrile dimer with isothiocyanates, such as phenyl isothiocyanate, has been shown to produce substituted 2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the reaction conditions. researchgate.netresearchgate.net These reactions highlight the nucleophilic character of the deprotonated malononitrile species and its ability to react with electrophilic sulfur-containing reagents. Although a direct reaction of this compound with isothiocyanatobenzene was not detailed in the search results, it is plausible that it would undergo similar transformations, leading to various sulfur- and nitrogen-containing heterocyclic products. researchgate.netresearchgate.netnih.gov

Nucleophilic and Electrophilic Interaction Studies

The reactivity of this compound is governed by the electrophilic nature of the α,β-unsaturated system and the nucleophilic potential of the deprotonated form. The electrophilicity of benzylidenemalononitriles, a closely related class of compounds, has been studied, and it is known that they readily undergo conjugate addition reactions with a variety of nucleophiles. nih.govresearchgate.net The presence of the two electron-withdrawing cyano groups significantly enhances the electrophilicity of the β-carbon, making it susceptible to attack by nucleophiles.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic properties and reactivity of molecules like this compound. nih.gov Parameters such as the electrophilicity index (ω) can be calculated to quantify the electrophilic character of the molecule and predict its reactivity towards nucleophiles. nih.govresearchgate.net While specific theoretical studies on this compound were not found in the search results, the general principles of nucleophilic and electrophilic interactions are applicable and suggest that this compound is a versatile reagent for the synthesis of a wide range of chemical structures. nih.govnih.gov

Formation of Tetrazole Derivatives from Aminothiophenes

The synthesis of tetrazole derivatives, a class of nitrogen-containing heterocycles with significant pharmacological importance, can be achieved through various synthetic routes. researchgate.netresearchgate.net One notable method involves the use of aminothiophenes in conjunction with other reagents. While direct reactions of this compound with aminothiophenes to form tetrazoles are not extensively detailed in the provided context, the general synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.govnih.gov

In a broader context, the synthesis of 5-substituted 1H-tetrazoles can be accomplished through multicomponent reactions. For instance, the reaction between aldehydes, malononitrile, and sodium azide can yield tetrazole derivatives. nih.gov This process typically begins with the Knoevenagel condensation of an aldehyde with malononitrile to form an arylidenemalononitrile intermediate. nih.govnih.gov This intermediate then undergoes a [3+2] cycloaddition with sodium azide to form the tetrazole ring. nih.gov Various catalysts, including zinc salts and L-proline, have been employed to facilitate this transformation under different reaction conditions. organic-chemistry.org

While the direct involvement of this compound in this specific transformation with aminothiophenes is not explicitly described, its structural similarity to the arylidenemalononitrile intermediates suggests its potential as a precursor in analogous synthetic strategies for tetrazole formation.

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

Proposed Reaction Mechanisms (e.g., ECE and ECEC mechanisms in electrochemical oxidations)

The electrochemical oxidation of organic molecules often proceeds through complex multi-step mechanisms. These can include electron transfer (E) and chemical reaction (C) steps, leading to various proposed pathways such as ECE (electron transfer-chemical reaction-electron transfer) and ECEC (electron transfer-chemical reaction-electron transfer-chemical reaction). researchgate.netresearchgate.net

Role of Intermediates (e.g., Radical Intermediates)

Radical intermediates play a significant role in many organic reactions. nih.gov While the provided information does not explicitly detail the involvement of radical intermediates in reactions of this compound, the generation of radicals from similar structures is a known phenomenon. For instance, alkyl radicals can be generated and subsequently used to functionalize heteroarenes in reactions like the Minisci reaction. nih.gov Given the unsaturated nature and the presence of activating groups in this compound, it is plausible that it could participate in reactions involving radical intermediates, either by generating them or reacting with them.

Catalytic Effects and Reaction Kinetics

Catalysts play a pivotal role in influencing the rate and selectivity of chemical reactions. In the synthesis of derivatives from precursors similar to this compound, various catalysts have been shown to be effective. For example, in the Knoevenagel condensation to form benzylidenemalononitrile (B1330407) derivatives, catalysts such as ammonium acetate, zinc chloride, and silica gel have been utilized. nih.gov The use of catalysts can significantly enhance reaction efficiency. organic-chemistry.org

Furthermore, multicomponent reactions can be highly dependent on the catalyst used, with different catalysts leading to different products. rsc.org For instance, in a three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, the use of zirconium(IV) chloride as a catalyst selectively formed an isoquinoline (B145761) derivative, while a silver acetate catalyst led to a 2H-isoindoline derivative. rsc.org The reaction kinetics are also influenced by the catalyst, with some reactions proceeding to completion in a matter of minutes under microwave irradiation. organic-chemistry.org The choice of catalyst and reaction conditions can therefore be used to control the reaction pathway and the final product distribution.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule.

1H NMR Analysis of 2-(1-Phenylethylidene)malononitrile and Derivatives

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides key information about the number and types of hydrogen atoms present in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.24–7.56 ppm. A characteristic singlet for the three protons of the methyl group is observed at approximately δ 2.62 ppm.

The chemical shifts of protons in derivatives of this compound are influenced by the electronic effects of substituents on the phenyl ring. For instance, electron-donating groups, such as a methoxy (B1213986) group, can cause an upfield shift of the aromatic proton signals, while electron-withdrawing groups, like a nitro group, lead to a downfield shift. For example, in 2-(1-(4-methoxyphenyl)ethylidene)malononitrile, the aromatic protons appear as doublets at δ 7.26 and δ 6.92 ppm, with the methoxy protons appearing as a singlet at δ 3.81 ppm.

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | 7.56–7.24 (m, 5H, Ar-H), 2.62 (s, 3H, CH₃) |

| 2-(1-(p-Tolyl)ethylidene)malononitrile | CDCl₃ | 7.42 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.58 (s, 3H, Ar-CH₃), 2.41 (s, 3H, C-CH₃) |

| 2-(1-(4-Methoxyphenyl)ethylidene)malononitrile | CDCl₃ | 7.26 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃) |

13C NMR Analysis of this compound and Derivatives

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound in CDCl₃, the spectrum shows distinct signals for the different carbon atoms. The quaternary carbon of the ethylidene group appears at approximately δ 175.59 ppm, while the carbon of the malononitrile (B47326) moiety to which the phenyl group is attached is found around δ 84.66 ppm. The two cyano groups (C≡N) exhibit signals in the range of δ 112.75-112.82 ppm. The aromatic carbons of the phenyl ring resonate between δ 127.36 and δ 135.85 ppm, and the methyl carbon signal appears at about δ 24.33 ppm.

Substituents on the phenyl ring also affect the ¹³C NMR chemical shifts. For example, the presence of a methoxy group in 2-(1-(4-methoxyphenyl)ethylidene)malononitrile results in a downfield shift of the carbon to which it is attached (δ ~159.81 ppm) and an upfield shift for the ortho and para carbons.

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | 175.59 (C=), 135.85 (Ar-C), 132.32 (Ar-CH), 129.13 (Ar-CH), 127.36 (Ar-CH), 112.82 (CN), 112.75 (CN), 84.66 (C(CN)₂), 24.33 (CH₃) |

| 2-(1-(p-Tolyl)ethylidene)malononitrile | CDCl₃ | 175.5, 142.5 (Ar-C), 133.2 (Ar-C), 129.8 (Ar-CH), 127.3 (Ar-CH), 113.0 (CN), 112.9 (CN), 84.2 (C(CN)₂), 24.2 (C-CH₃), 21.5 (Ar-CH₃) |

| 2-(1-(4-Methoxyphenyl)ethylidene)malononitrile | CDCl₃ | 174.9, 162.7 (Ar-C), 129.3 (Ar-CH), 128.2 (Ar-C), 114.4 (Ar-CH), 113.2 (CN), 113.0 (CN), 83.1 (C(CN)₂), 55.5 (OCH₃), 23.9 (CH₃) |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

While specific experimental 2D NMR data for this compound were not available in the searched literature, the application of these techniques can be predicted based on its structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons within the phenyl ring, confirming their connectivity. However, no cross-peaks would be observed for the isolated methyl group protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For the title compound, an HMQC or HSQC spectrum would show a cross-peak between the methyl protons (at ~δ 2.62 ppm) and the methyl carbon (at ~δ 24.33 ppm). Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A strong, sharp peak is observed in the region of 2220-2230 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The C=C stretching vibration of the alkene moiety is typically found around 1600-1620 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group is seen just below 3000 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) stretch | 2224 |

| C=C (Alkene) stretch | ~1610 |

| C=C (Aromatic) stretch | 1450-1590 |

| C-H (Aromatic) stretch | >3000 |

| C-H (Alkyl) stretch | <3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 168, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₁₁H₈N₂, the calculated exact mass is 168.0687, and HRMS data would be expected to be in close agreement with this value, confirming the elemental composition. Fragmentation patterns in the mass spectrum can also provide structural information.

X-ray Crystallography for Molecular Structure Determination

Conformation and Dihedral Angles

Specific experimentally determined data on the conformation and key dihedral angles of this compound are not available in the reviewed scientific literature. Such information would typically be derived from single-crystal X-ray diffraction analysis, which does not appear to have been publicly reported for this compound.

Crystal Data and Refinement

A search of crystallographic databases reveals no specific entry for this compound. Therefore, detailed crystal data and refinement parameters cannot be presented. Information for this section would typically include:

Crystal Data: Crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and calculated density.

Data Collection: Details of the diffractometer used, radiation source, temperature of data collection, and the number of reflections measured and observed.

Refinement: The method of refinement, R-factor, weighted R-factor (wR), and goodness-of-fit (S-value).

This information remains undetermined in the absence of a published crystal structure.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1-phenylethylidene)malononitrile, these calculations can predict its geometry, electron distribution, and orbital energies, which are crucial for interpreting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in optimizing the molecular geometry of this compound. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule in its ground state.

Natural Bond Orbital (NBO) analysis, another application of DFT, can elucidate charge distribution and intramolecular interactions. For this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the electron-donating phenyl group to the electron-withdrawing dicyano-vinyl group, contributing to the molecule's stability and reactivity.

Table 1: Predicted Geometric Parameters for this compound based on related structures

This table presents hypothetical yet expected values based on computational studies of similar molecules.

| Parameter | Predicted Value |

| C=C (ethylidene) bond length | ~1.35 Å |

| C-C (phenyl-ethylidene) bond length | ~1.48 Å |

| C-CN bond length | ~1.44 Å |

| C≡N bond length | ~1.15 Å |

| C-C-C (phenyl-ethylidene) angle | ~122° |

| C=C-CN angle | ~121° |

| Phenyl ring dihedral angle | ~20-30° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the phenylethylidene moiety, which acts as the electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient malononitrile (B47326) fragment, specifically on the π* orbitals of the C=C and C≡N bonds.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous compounds suggest that this compound would possess a moderate HOMO-LUMO gap, indicative of a stable yet reactive molecule. This gap is crucial in understanding its electronic transitions and potential applications in materials science.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

These values are illustrative and based on calculations for analogous compounds.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Predicted Spectroscopic Data and Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

While detailed computational predictions of the spectra for this compound are not extensively published, experimental data is available and provides a basis for what computational models should aim to reproduce. spectrabase.com

NMR Spectroscopy: Experimental ¹H and ¹³C NMR spectra are available from spectral databases. spectrabase.com Computational prediction of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the various carbon atoms in the molecule, with the chemical shifts influenced by the electronic environment of each nucleus.

Infrared (IR) Spectroscopy: An experimental vapor phase IR spectrum is also available. spectrabase.com Key vibrational frequencies that would be predicted by DFT calculations include the characteristic C≡N stretching vibration of the nitrile groups (typically around 2220-2230 cm⁻¹), C=C stretching of the alkene and aromatic ring, and C-H stretching and bending modes.

Mass Spectrometry: Experimental mass spectra show the molecular ion peak corresponding to its molecular weight of 168.19 g/mol . spectrabase.combiosynth.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. This compound is expected to exhibit strong absorption in the UV region due to π-π* transitions within the conjugated system. The exact absorption maxima would depend on the solvent environment, which can be modeled computationally using solvent models like the Polarizable Continuum Model (PCM).

Modeling of Reaction Mechanisms and Pathways

The primary synthetic route to this compound is the Knoevenagel condensation of acetophenone (B1666503) with malononitrile. nih.govwikipedia.org Computational modeling can provide a detailed understanding of the reaction mechanism, including the structures of intermediates and transition states, as well as the activation energies for each step.

The Knoevenagel condensation is typically base-catalyzed. The generally accepted mechanism involves the following key steps: wikipedia.org

Deprotonation of Malononitrile: The base removes a proton from the acidic methylene (B1212753) group of malononitrile to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetophenone, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to yield an aldol-type addition product.

Dehydration: The aldol (B89426) adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. This step is often the driving force for the reaction, as it leads to a highly conjugated and stable system.

Computational studies on the Knoevenagel condensation of other aldehydes and ketones with malononitrile have elucidated the energy profile of this reaction. researchgate.net Such studies for the reaction of acetophenone and malononitrile would likely show that the dehydration step has a relatively low activation barrier, favoring the formation of the conjugated product. Modeling can also investigate the role of the catalyst, showing how it facilitates the deprotonation and subsequent steps.

Applications and Potential in Specialized Chemical Fields

Materials Science

In the field of materials science, 2-(1-phenylethylidene)malononitrile serves as a crucial building block for creating advanced materials with tailored electronic and optical characteristics. Its electron-withdrawing nitrile groups and the potential for extended conjugation make it a valuable component in the design of functional organic materials.

Development of New Materials with Electronic or Optical Properties

The structure of this compound allows for its incorporation into larger molecular frameworks to create materials with desirable electronic and optical properties. The presence of the cyano (C≡N) groups significantly influences the electron affinity and charge transport characteristics of the resulting materials. These properties are fundamental to the performance of organic electronic devices.

Derivatives of malononitrile (B47326), including this compound, are explored for their potential in creating organic semiconductors and nonlinear optical materials. The ability to modify the phenyl ring and the ethylidene group allows for fine-tuning of the electronic energy levels and optical absorption and emission characteristics. Research in this area focuses on synthesizing new derivatives and characterizing their photophysical and electrochemical properties to assess their suitability for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Role in Photoswitch Systems (e.g., Dihydroazulene (B1262493)/Vinylheptafulvene)

A notable application of this compound is in the development of photoswitchable systems. One such system involves the reversible, light-induced transformation between dihydroazulene (DHA) and vinylheptafulvene (VHF). In this context, a derivative of this compound can be attached to the DHA core.

The electronic properties of the malononitrile unit play a critical role in the photochromic behavior of the DHA/VHF system. The strong electron-accepting nature of the dicyanovinyl group, derived from this compound, influences the absorption spectra of the two isomers and the efficiency of the photochemical switching process. This allows for the development of molecular switches that can be controlled by light, with potential applications in data storage, molecular machines, and smart materials. Research has demonstrated reversible multicolor photochromism in crystals of dihydroazulene derivatives, highlighting the importance of the malononitrile moiety in these systems. lookchem.com

Pharmaceutical Chemistry and Drug Discovery

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. biosynth.com This has led to its extensive use in pharmaceutical chemistry and drug discovery programs.

Precursors for Biologically Active Compounds

This compound is a key starting material for the synthesis of various biologically active molecules. biosynth.com Its activated double bond and the presence of two nitrile groups make it susceptible to a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.

For instance, it can be used to synthesize pyrimidine (B1678525) derivatives, which are known to possess a broad spectrum of pharmacological activities. nih.govnih.gov The reaction of this compound with various reagents can lead to the formation of pyridines, thiazoles, and other nitrogen- and sulfur-containing heterocycles. nih.govnih.gov These scaffolds are present in many approved drugs and are of great interest in the development of new therapeutic agents.

Structure-Activity Relationship Studies of Derivatives

The versatility of this compound allows for the systematic synthesis of a library of related compounds. By introducing various substituents on the phenyl ring or modifying the ethylidene group, chemists can explore the structure-activity relationships (SAR) of the resulting derivatives. nih.gov

SAR studies are crucial in drug discovery as they provide insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For example, by synthesizing a series of derivatives of a lead compound derived from this compound and testing their biological activity, researchers can identify the key functional groups responsible for the desired therapeutic effect. researchgate.net This knowledge can then be used to design more potent and selective drug candidates.

Use in the Synthesis of Antimicrobial Agents

A significant application of this compound in medicinal chemistry is in the synthesis of novel antimicrobial agents. mdpi.com The increasing prevalence of antibiotic-resistant bacteria has created an urgent need for new drugs with novel mechanisms of action.

The chemical framework provided by this compound has been utilized to create compounds with antibacterial and antifungal properties. mdpi.com For instance, it can be a starting material for the synthesis of pyrimidine and tetrazole derivatives that have shown promising antimicrobial activity. nih.govmdpi.com The synthesis of these compounds often involves multicomponent reactions where this compound is a key building block. nih.gov The resulting molecules are then screened for their efficacy against various pathogenic microorganisms. researchgate.netmdpi.com

Below is an interactive table summarizing the key applications of this compound discussed in this article.

| Field | Application Area | Specific Role of this compound | Resulting Compounds/Systems | Potential End-Use |

| Materials Science | Development of New Materials | Serves as a building block for materials with tailored electronic and optical properties. | Organic semiconductors, nonlinear optical materials. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). |

| Materials Science | Photoswitch Systems | Component in dihydroazulene/vinylheptafulvene (DHA/VHF) systems. | Photoswitchable molecules. | Data storage, molecular machines, smart materials. |

| Pharmaceutical Chemistry | Precursors for Biologically Active Compounds | Starting material for the synthesis of diverse heterocyclic compounds. biosynth.com | Pyrimidine, pyridine (B92270), and thiazole (B1198619) derivatives. nih.govnih.govnih.gov | New therapeutic agents. |

| Pharmaceutical Chemistry | Structure-Activity Relationship (SAR) Studies | Scaffold for creating libraries of derivatives to study how structure affects biological activity. nih.gov | Series of related compounds with systematic structural variations. | Design of more potent and selective drug candidates. |

| Pharmaceutical Chemistry | Synthesis of Antimicrobial Agents | Key building block for novel compounds with antibacterial and antifungal properties. mdpi.com | Pyrimidine and tetrazole derivatives with antimicrobial activity. nih.govmdpi.com | New drugs to combat antibiotic-resistant bacteria. |

Supramolecular Chemistry

The arrangement of molecules in the solid state, dictated by non-covalent interactions, is a cornerstone of supramolecular chemistry. The study of this compound and its derivatives provides insight into how these forces can be harnessed to create ordered structures.

The self-assembly of molecules into well-defined architectures is largely governed by a variety of intermolecular forces. In derivatives of this compound, several key interactions have been identified that drive the formation of supramolecular structures. These include hydrogen bonds, C-H···N interactions, and π···π stacking. researchgate.netmdpi.com

The ability of related molecules to form distinct crystal polymorphs with different packing arrangements highlights the sensitivity of the self-assembly process to crystallization conditions. mdpi.com These studies on derivatives suggest that this compound itself is a valuable scaffold for designing molecules capable of predictable self-assembly into functional supramolecular materials.

Table 1: Key Intermolecular Interactions in Derivatives of this compound

| Interaction Type | Description | Reference |

| C-H···N Interactions | Hydrogen bonds formed between a carbon-bound hydrogen atom and the nitrogen atom of the nitrile group. | researchgate.net |

| π···π Stacking | Attractive, non-covalent interactions between aromatic rings. | researchgate.netmdpi.com |

| Hydrogen Bonding | Formation of hydrogen bonds, particularly with suitable functional groups on derivatives. | mdpi.com |

Catalysis

While this compound is frequently synthesized through catalytic methods, its own application as a catalyst is a more nuanced area of study. Its electron-rich and reactive nature makes it a candidate for involvement in catalytic cycles, both in organic and metal-catalyzed systems.

In the context of organic catalysis, this compound is primarily recognized as a product of the Knoevenagel condensation, a reaction often catalyzed by a weak base such as piperidine (B6355638). nih.gov The reaction involves the condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a ketone (acetophenone).

While not a catalyst in the traditional sense, its formation is a key step in various domino or tandem reactions. These multi-step reactions, which occur in a single pot, often rely on the in-situ generation of reactive intermediates like this compound. For example, it can act as a versatile building block in the synthesis of more complex heterocyclic compounds, where its formation is the initial, base-catalyzed step. nih.gov

The involvement of this compound in metal-catalyzed reactions is an emerging area of interest. The nitrile groups present in the molecule can act as coordinating ligands for metal centers. This coordination can influence the reactivity of the molecule and enable its participation in various transformations.

For example, coordination polymers involving metal ions like zinc(II) and cadmium(II) have been shown to catalyze tandem deacetalization-Knoevenagel condensation reactions. researchgate.net While this example highlights the catalytic activity of a system where a related ligand is part of a larger framework, it points to the potential of using malononitrile derivatives in the design of novel metal-based catalysts. The ability of the nitrile groups to bind to metals such as palladium, copper, and rhodium could allow for its use as a ligand in cross-coupling, cycloaddition, or hydroformylation reactions, although specific examples where this compound itself is the primary ligand are not yet widely reported. mdpi.com

Table 2: Catalytic Context of this compound

| Catalysis Type | Role of this compound | Example Reaction | Reference |

| Organic Catalysis | Product of base-catalyzed Knoevenagel condensation, intermediate in domino reactions. | Synthesis of heterocyclic compounds. | nih.gov |

| Metal-Catalyzed Reactions | Potential ligand for metal centers due to nitrile groups. | Tandem deacetalization-Knoevenagel condensation catalyzed by metal-organic frameworks. | researchgate.net |

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2-(1-phenylethylidene)malononitrile and its analogs, primarily through Knoevenagel condensation, is a well-established method. nih.govclockss.orgmdpi.com However, future research will likely focus on developing more efficient, selective, and sustainable synthetic protocols. One promising avenue is the use of microwave irradiation, which has been shown to significantly reduce reaction times and improve yields in the synthesis of related pyridine (B92270) derivatives from aldehydes, malononitrile (B47326), and cyanoacetamides. mdpi.com

Further research into one-pot, multi-component reactions represents a key area for development. mdpi.com These reactions offer the advantage of synthesizing complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. The exploration of novel and recyclable catalysts, such as SnO2/SiO2 nanocomposites and agar-trapped acidic ionic liquids, is expected to lead to greener and more cost-effective synthetic methods. nih.gov The development of synthetic routes that avoid the need for transition metal catalysts is also a significant goal. mdpi.com

Future synthetic strategies will likely target:

Improved yields and reduced reaction times: Employing advanced techniques like microwave-assisted synthesis. mdpi.com

Enhanced selectivity: Gaining precise control over the products of complex reactions. nih.gov

Green chemistry principles: Utilizing environmentally benign solvents and recyclable catalysts. nih.gov

Diversity-oriented synthesis: Developing methods to rapidly generate libraries of derivatives for screening. researchgate.net

In-depth Studies on Reaction Mechanisms and Stereochemical Control

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. While the general mechanism of the Knoevenagel condensation is known, the specific pathways and intermediates involved in the formation of this compound and its subsequent reactions can be complex. nih.govresearchgate.net Future research should employ a combination of experimental techniques and computational modeling to elucidate these mechanisms in greater detail.

For instance, studies on the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates have revealed the formation of a single diastereoisomer through a domino reaction process, highlighting the potential for high stereochemical control. nih.gov Further investigations into the factors governing stereoselectivity are crucial for the synthesis of chiral derivatives with specific biological activities or material properties.

Key areas for future mechanistic studies include:

Identification of reaction intermediates: Using spectroscopic techniques to trap and characterize transient species.

Computational modeling: Employing density functional theory (DFT) and other methods to map reaction energy profiles.

Kinetics studies: Determining the rate laws and activation parameters to understand the factors influencing reaction speed.

Stereochemical investigations: Elucidating the origins of stereoselectivity and developing methods for asymmetric synthesis. nih.gov

Development of Advanced Spectroscopic Probes for Real-time Monitoring

The development of advanced analytical tools is essential for monitoring reaction progress, detecting intermediates, and quantifying products in real-time. Spectroscopic probes, particularly fluorescent probes, offer a powerful means to achieve this. researchgate.netrsc.org Recently, fluorescent probes based on the Michael addition reaction have been developed for the sensitive and selective detection of malononitrile. rsc.org These probes exhibit a rapid response and can be used in aqueous solutions and even in living cells and zebrafish, demonstrating their potential for biological applications. rsc.org

Another approach involves probes that undergo a Knoevenagel condensation with malononitrile, leading to a visible color change. mdpi.com This principle can be utilized to create simple, portable test strips for the naked-eye detection of malononitrile in environmental samples. mdpi.com

Future research in this area will likely focus on:

Higher sensitivity and selectivity: Designing probes that can detect even trace amounts of this compound and its derivatives in complex mixtures.

Ratiometric sensing: Developing probes that provide a ratiometric fluorescence response to minimize interference from environmental factors. researchgate.net

Multiplexed detection: Creating arrays of probes that can simultaneously detect multiple analytes.

In vivo imaging: Engineering probes that are biocompatible and can be used to visualize the distribution and dynamics of malononitrile derivatives in living organisms. rsc.org

Interactive Table: Spectroscopic Probes for Malononitrile Detection

| Probe Type | Detection Mechanism | Key Features | Application |

| Fluorescent Probe (Hcy-DCV) | Michael Addition | Rapid response, good water solubility, high selectivity. | Aqueous solution, living cells, zebrafish. rsc.org |

| Colorimetric Probe | Knoevenagel Condensation | Visible color change, suitable for test strips. | Environmental samples. mdpi.com |

| Ratiometric Fluorescent Probe (HBTA) | Knoevenagel Condensation and Intramolecular Cyclization | Ratiometric response, fast, sensitive, and selective. | Organic and aqueous phases. researchgate.net |

Design and Synthesis of Derivatives for Targeted Applications in Materials and Biomedicine

This compound serves as a versatile building block for the synthesis of a wide range of derivatives with tailored properties for specific applications. nih.govnih.gov In materials science, derivatives of malononitrile are being investigated for their potential use in organic electronics. For example, fluoren-9-ylidene malononitrile derivatives have been synthesized and studied for their ambipolar charge transport properties and photophysics. nih.gov Triphenylamine-based malononitrile derivatives are also of interest due to their electron-donating and -accepting moieties, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

In the biomedical field, malononitrile derivatives have shown promise as anticancer and antibacterial agents. nih.gov The synthesis of novel benzylidenemalononitrile (B1330407) derivatives and their in silico evaluation have indicated potential antineoplastic activity. nih.gov Furthermore, the condensation of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol has been developed as a bioorthogonal reaction for the site-specific modification of peptides and proteins, opening up new avenues for drug delivery and diagnostics. nih.gov

Future research will focus on the rational design and synthesis of derivatives with optimized properties for:

Organic Electronics: Tuning the electronic and optical properties for use in transistors, solar cells, and light-emitting diodes. mdpi.comnih.gov

Biomedical Imaging: Developing fluorescent derivatives for high-contrast imaging of cells and tissues.

Therapeutics: Creating derivatives with enhanced potency and selectivity against specific biological targets, such as cancer cells or pathogenic bacteria. nih.gov

Peptide and Protein Modification: Expanding the scope of bioorthogonal reactions for applications in chemical biology and drug development. nih.gov

Interactive Table: Applications of this compound Derivatives

| Application Area | Derivative Type | Key Properties |

| Materials Science | Fluoren-9-ylidene malononitriles | Ambipolar charge transport, interesting photophysics. nih.gov |

| Materials Science | Triphenylamine-malononitriles | Intramolecular charge transfer, suitable for OLEDs. mdpi.com |

| Biomedicine | Benzylidenemalononitriles | Potential antineoplastic and antibacterial activity. nih.gov |

| Biomedicine | 2-((Alkylthio)(aryl)methylene)malononitrile | Bioorthogonal reactivity for protein modification. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemical synthesis and materials discovery. nih.goviscientific.orgmdpi.com These computational tools can be applied to predict the outcomes of reactions, design novel synthetic routes, and identify molecules with desired properties. For the synthesis of this compound and its derivatives, AI and ML can be used to:

Predict reaction yields and optimal conditions: ML models can be trained on existing reaction data to predict the best catalysts, solvents, and temperatures for a given synthesis. digitellinc.com

Design retrosynthetic pathways: AI algorithms can analyze a target molecule and propose a step-by-step synthetic route, starting from readily available precursors. nih.gov

Discover novel derivatives: Generative models can be used to design new molecules with specific electronic, optical, or biological properties.

Accelerate high-throughput screening: AI can be used to analyze large datasets from high-throughput experiments to quickly identify promising lead compounds. digitellinc.com

Q & A

Q. What are the optimal synthetic protocols for preparing 2-(1-phenylethylidene)malononitrile, and how do reaction conditions influence yield and purity?

The compound is synthesized via Knoevenagel condensation of acetophenone and malononitrile. Key variables include:

- Catalyst : Ammonium acetate (0.2 equiv) improves reaction efficiency .

- Solvent : Toluene under Dean-Stark conditions removes water, enhancing yields (70%) compared to ethanol (68%) .

- Time and temperature : Reflux at 110°C for 2–5 hours ensures completion, monitored by TLC .

Purification : Column chromatography (CH₂Cl₂) or recrystallization (ethanol) yields a white solid (mp 94–96°C) .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H NMR : A singlet at δ 2.61–2.64 ppm corresponds to the methyl group; aromatic protons appear at δ 7.26–7.66 ppm .

- IR : Strong CN stretching at 2226 cm⁻¹ and C=C absorption at 1491 cm⁻¹ confirm the α,β-unsaturated dinitrile framework .

- 13C NMR : Peaks at δ 112.8–175.6 ppm correlate with nitrile carbons and conjugated carbonyl groups .

Q. What role does this compound serve as a precursor in heterocyclic synthesis?

It acts as a Michael acceptor in cycloaddition reactions. For example:

- With elemental sulfur in THF, it forms 2-amino-4-phenylthiophene-3-carbonitrile, a pharmacologically relevant scaffold .

- Under catalyst-free aqueous conditions, it undergoes Michael addition with chalcones to generate pentylidene derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR spectra (e.g., shifting nitrile peaks) may arise from solvent polarity or crystal packing effects. Density Functional Theory (DFT) simulations can:

Q. What experimental strategies address low yields in solvent-free Knoevenagel condensations involving this compound?

Q. How does structural modification of this compound enhance its pharmacological activity?

Q. What methodologies characterize its photophysical properties for material science applications?

- IR-LD spectroscopy : Oriented samples in nematic liquid crystals reveal anisotropic absorption bands for nonlinear optical materials .

- Solid-state fluorescence : Styrylbenzoxazole derivatives with dicyanomethylene groups exhibit solvent-dependent emission, analyzed via powder XRD and thermal studies .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction yields (70% vs. 98%) for this compound?

- Catalyst loading : Higher ammonium acetate (0.2 equiv vs. 1.0 equiv) may reduce side reactions .

- Workup procedures : Washing with saturated NaHCO₃ removes acidic byproducts, improving purity .

- Scaling effects : Milligram-scale syntheses (e.g., 2.82 g ) may underreport yields compared to small-scale optimized protocols .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.